molecular formula C34H38N12O4 B607099 STING-Agonist-4

STING-Agonist-4

Katalognummer: B607099
Molekulargewicht: 678.7 g/mol
InChI-Schlüssel: ICZSAXDKFXTSGL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

STING-Agonist-4 ist eine synthetische Verbindung, die zur Aktivierung des Stimulator of Interferon Genes (STING)-Signalwegs entwickelt wurde. Dieser Signalweg spielt eine entscheidende Rolle in der angeborenen Immunantwort, indem er zytoplasmatisches DNA erkennt und die Produktion von Typ-I-Interferonen und anderen Zytokinen auslöst. This compound hat sich in präklinischen Studien als potenzieller therapeutischer Wirkstoff für Krebs und Infektionskrankheiten gezeigt, indem er die Immunantwort des Körpers gegen Tumore und Krankheitserreger verstärkt .

Präparationsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound umfasst typischerweise die folgenden Schritte:

Industrielle Produktionsmethoden

In industrieller Umgebung umfasst die Produktion von this compound die Hochskalierung der oben beschriebenen Synthesewege. Dies erfordert die Optimierung der Reaktionsbedingungen, um hohe Ausbeute und Reinheit zu gewährleisten. Die industrielle Produktion beinhaltet auch strenge Qualitätskontrollmaßnahmen, um die Konsistenz und Sicherheit des Endprodukts zu gewährleisten .

Wirkmechanismus

Target of Action

The primary target of STING agonist-4 is the Stimulator of Interferon Genes (STING), a major component of innate immunity and a positive regulator of interferons . STING plays a critical role in instigating innate immunity against a wide variety of infections . It has been proposed as a cancer vaccine adjuvant due to its ability to modulate cellular immunity, mainly mediated by cytotoxic CD8+ T cells .

Pharmacokinetics

A sting agonist antibody-drug conjugate (adc) could overcome these limitations by improving tumor accessibility, allowing for systemic administration, and enhancing pharmacokinetics .

Result of Action

The activation of STING by STING agonist-4 results in robust activation of both the innate and adaptive immune system . It promotes the activation of dendritic cells, natural killer cells, and T cells . In the context of cancer, this results in the priming and activation of tumor-specific CTLs which infiltrate the tumor milieu where they recognize, bind, and lyse tumor cells, releasing more tumor antigens and amplifying the cancer-immunity cycle .

Action Environment

The action of STING agonist-4 can be influenced by various environmental factors. For instance, the cytoplasmic environment can affect the release of STING agonists . Moreover, the tumor microenvironment can also influence the action of STING agonist-4. The activation of STING promotes the release and presentation of cancer antigens, T cell migration and infiltration, and T cell recognition and cytotoxicity . Therefore, the tumor microenvironment plays a crucial role in determining the efficacy and stability of STING agonist-4.

Biochemische Analyse

Biochemical Properties

STING Agonist-4 interacts with several enzymes and proteins in biochemical reactions. It aims to activate STING, with cyclic dinucleotides (CDNs) being the most common . The agonists aim to activate STING, while the inhibitors aim to block the enzymatic activity or DNA binding ability of cGAS .

Cellular Effects

STING Agonist-4 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, STING Agonist-4 can induce the expression of PD-L1 on the surface of tumor cells, thereby inhibiting specific killing of tumor antigens .

Molecular Mechanism

The molecular mechanism of STING Agonist-4 involves its interaction with biomolecules, enzyme inhibition or activation, and changes in gene expression . It activates the endoplasmic reticulum adaptor STING, leading to the activation of kinases TBK1 and IRF3 that induce interferon production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of STING Agonist-4 change over time. It has shown modest efficacy in early phase trials and revealed new mechanistic and technical challenges . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .

Dosage Effects in Animal Models

The effects of STING Agonist-4 vary with different dosages in animal models . A single intranasal dose of STING Agonist-4 has shown to protect against pathogenic strains of SARS-CoV-2 in hamsters

Metabolic Pathways

STING Agonist-4 is involved in several metabolic pathways. It interacts with enzymes or cofactors in these pathways . The effects of STING Agonist-4 on metabolic flux or metabolite levels are still being studied.

Transport and Distribution

STING Agonist-4 is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and it has effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of STING Agonist-4 and its effects on activity or function are significant. STING is localized on the endoplasmic reticulum where it is positioned to bind CDNs present in the cytosol . Upon binding, STING oligomerizes and recruits TBK1, ultimately leading to activation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of STING agonist-4 typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials, which are subjected to a series of chemical reactions to form the core structure of the compound.

    Formation of the Core Structure: The core structure is formed through a series of condensation and cyclization reactions under controlled conditions, such as specific temperatures and pH levels.

    Functionalization: The core structure is then functionalized by introducing various functional groups through substitution reactions. This step often requires the use of catalysts and specific reagents to achieve the desired modifications.

    Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound suitable for further use

Industrial Production Methods

In an industrial setting, the production of STING agonist-4 involves scaling up the synthetic routes described above. This requires optimization of reaction conditions to ensure high yield and purity. Industrial production also involves stringent quality control measures to ensure consistency and safety of the final product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

STING-Agonist-4 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit modifizierten funktionellen Gruppen. Diese Derivate werden oft auf ihre biologische Aktivität getestet, um die potentesten und stabilsten Formen der Verbindung zu identifizieren .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von this compound

This compound ist in seiner Struktur und seinem Wirkmechanismus im Vergleich zu anderen STING-Agonisten einzigartig. Es wurde so konzipiert, dass es eine höhere Potenz und Spezifität für das STING-Protein aufweist, was zu einer robusteren Aktivierung des STING-Signalwegs führt.

Biologische Aktivität

STING (Stimulator of Interferon Genes) agonists have garnered significant attention in the field of immunotherapy, particularly for their potential in activating the innate immune response against tumors. Among these, STING agonist-4 (often referred to as PC7A) stands out due to its unique mechanism of action and promising therapeutic applications. This article delves into the biological activity of STING agonist-4, highlighting its mechanisms, effects on immune cells, and relevance in cancer treatment.

STING Pathway Activation

STING agonist-4 activates the STING pathway through a mechanism distinct from traditional cyclic dinucleotides (CDNs) like cGAMP. It binds to a specific site on the STING receptor that is separate from the cGAMP-binding pocket, allowing it to stimulate immune responses even in cells with mutations that impair cGAMP signaling. This unique binding capability enables STING agonist-4 to induce a robust type I interferon (IFN-I) response and enhance the activation of dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs) .

Cellular Response

Upon activation by STING agonist-4, there is a notable upregulation of interferon-stimulated genes (ISGs), which are crucial for mounting an effective immune response. Research indicates that PC7A leads to sustained expression of key ISGs such as Ifnb1 and Cxcl10, promoting prolonged immune activity compared to cGAMP . The delayed degradation of STING after PC7A stimulation further contributes to its extended effects .

Comparative Efficacy

In studies comparing various STING agonists, STING agonist-4 demonstrated superior efficacy in activating immune responses in models with mutated STING receptors that typically exhibit resistance to conventional agonists. This positions PC7A as a promising candidate for treating tumors that are less responsive to traditional therapies .

Immune Cell Activation

STING agonist-4 significantly enhances the activation and proliferation of various immune cell types:

  • Dendritic Cells : PC7A promotes DC maturation and migration, essential for effective antigen presentation.
  • Cytotoxic T Lymphocytes : Enhanced CTL activity leads to improved tumor cell recognition and elimination.
  • Natural Killer Cells : Increased NK cell activity contributes to direct tumor lysis .

In Vivo Studies

In murine models, administration of STING agonist-4 resulted in substantial tumor regression and increased survival rates. Notably, when combined with other immunotherapies, such as checkpoint inhibitors, PC7A showed synergistic effects, enhancing overall therapeutic outcomes .

Table 1: Summary of In Vivo Efficacy Studies

Study TypeModel TypeTreatmentOutcome
Tumor RegressionMurine ModelPC7ASignificant tumor size reduction
Survival AnalysisTumor-bearing MicePC7A + Checkpoint InhibitorImproved survival rates
Immune ProfilingTumor MicroenvironmentPC7AIncreased CTL and NK cell infiltration

Clinical Trials

Recent clinical trials involving various STING agonists have shown promising results. For instance, trials with ADU-S100 (a CDN) demonstrated partial responses in patients with triple-negative breast cancer when combined with checkpoint inhibitors . While specific trials for STING agonist-4 are still ongoing, preliminary data suggest its potential efficacy in enhancing immune responses in resistant tumor types.

Adverse Effects

The safety profile of STING agonists generally includes mild to moderate adverse events such as injection site pain and transient fever. However, serious adverse effects remain rare . Monitoring liver enzymes has been recommended due to occasional grade 3/4 elevations observed during treatment .

Eigenschaften

IUPAC Name

1-[4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazol-1-yl]butyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]benzimidazole-5-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H38N12O4/c1-5-45-27(15-19(3)41-45)31(49)39-33-37-23-17-21(29(35)47)9-11-25(23)43(33)13-7-8-14-44-26-12-10-22(30(36)48)18-24(26)38-34(44)40-32(50)28-16-20(4)42-46(28)6-2/h9-12,15-18H,5-8,13-14H2,1-4H3,(H2,35,47)(H2,36,48)(H,37,39,49)(H,38,40,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICZSAXDKFXTSGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CCCCN4C5=C(C=C(C=C5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C=CC(=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H38N12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.